N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide
Description
N-(2-Cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide is a naphthalene sulfonamide derivative featuring a cyclohexyl-phenylethyl substituent.
Properties
CAS No. |
899368-31-1 |
|---|---|
Molecular Formula |
C24H27NO2S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H27NO2S/c26-28(27,23-16-15-19-9-7-8-14-22(19)17-23)25-18-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1,3-4,7-11,14-17,21,24-25H,2,5-6,12-13,18H2 |
InChI Key |
FDHKTRHMYYNWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-cyclohexyl-2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification: Using recrystallization or chromatography techniques to achieve the desired purity.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexyl and phenylethyl groups facilitate its interaction with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s structure includes:
- Naphthalene-2-sulfonamide core : A common scaffold in cholinesterase inhibitors and other enzyme-targeting agents.
- 2-Cyclohexyl-2-phenylethyl substituent : Combines aromatic (phenyl) and aliphatic (cyclohexyl) moieties, likely enhancing lipophilicity and enabling interactions with hydrophobic enzyme pockets.
Comparison with Cholinesterase Inhibitors
N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
- Structure : Contains a benzylpiperidine group (bulky aromatic) and methoxyethyl chain (polar).
- Activity : Potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) via π-π stacking with TRP286 (AChE) and TYR332 (BuChE), and hydrogen bonding with TYR72 .
- Key Difference : The cyclohexyl-phenylethyl group in the target compound may reduce polar interactions compared to the methoxyethyl chain but enhance hydrophobic binding.
DL0410 Derivatives (Compounds 6-1 and 7-6)
Comparison with Other Sulfonamide Analogues
N-(1-Phenylethyl)naphthalene-2-sulfonamide
- Structure : Simplified phenylethyl substituent without cyclohexyl.
- Synthesis : Synthesized via Cu-catalyzed amination (12% yield) .
- Key Difference : The absence of cyclohexyl reduces steric bulk, possibly lowering target selectivity but improving synthetic accessibility.
N-(Quinolin-8-yl)naphthalene-2-sulfonamide
- Structure: Quinoline substituent introduces a heterocyclic aromatic system.
- Activity : Demonstrated antibacterial and enzyme inhibition properties in related compounds .
N-[2-(Pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
Research Findings and Hypothetical Activity
While direct data on N-(2-cyclohexyl-2-phenylethyl)naphthalene-2-sulfonamide are unavailable, insights from analogues suggest:
- Cholinesterase Inhibition : Likely binds to AChE/BuChE via π-alkyl interactions with TRP86 (AChE) and TYR332 (BuChE), similar to compound 6-1 but with reduced hydrogen bonding .
- Lipophilicity : The cyclohexyl group may improve blood-brain barrier penetration compared to polar derivatives like 7-6 .
- Synthetic Feasibility : Lack of complex heterocycles (e.g., dibenzofuran) could simplify synthesis but reduce potency.
Comparative Data Table
*Ki values estimated based on structural analogues.
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